Proscillaridin
CAS No.: 466-06-8
VCID: VC0540425
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla, particularly Drimia maritima (formerly known as Scilla maritima) . It belongs to the class of organic compounds known as bufanolides and derivatives, which are steroid lactones containing a pyran-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . Proscillaridin has been studied for its potential therapeutic applications, including its use as a cardiotonic agent and its anticancer properties. Mechanism of ActionProscillaridin acts primarily by inhibiting the sodium-potassium ATPase (Na+/K+ ATPase) enzyme, which is a common mechanism among cardiac glycosides . This inhibition leads to increased intracellular calcium levels, enhancing cardiac contractility. In cancer cells, proscillaridin A has been shown to induce apoptosis and autophagy by disrupting mitochondrial function and activating various signaling pathways . Table 1: Anticancer Effects of Proscillaridin AResearch Findings and Future DirectionsRecent studies highlight the potential of proscillaridin A as a therapeutic agent for various cancers. Its ability to induce apoptosis and autophagy in cancer cells, combined with its relatively low toxicity compared to conventional chemotherapeutics, makes it an attractive candidate for further research . Future studies should focus on optimizing its delivery and exploring its efficacy in combination with other anticancer therapies. |
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CAS No. | 466-06-8 |
Product Name | Proscillaridin |
Molecular Formula | C30H42O8 |
Molecular Weight | 530.6 g/mol |
IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Standard InChI | InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1 |
Standard InChIKey | MYEJFUXQJGHEQK-OWBILYANSA-N |
Isomeric SMILES | CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Appearance | Solid powder |
Melting Point | 221.0 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Caradrin Desglucotransvaaline Digitalysat Proscillaridin Proscillaridin A Proscillaridine Rhamnoside, Scillarenin Sandoscill Scillarenin Rhamnoside Scillase Talusin |
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PubMed PMID: 26708294. 4: Okuyama-Dobashi K, Kasai H, Tanaka T, Yamashita A, Yasumoto J, Chen W, Okamoto T, Maekawa S, Watashi K, Wakita T, Ryo A, Suzuki T, Matsuura Y, Enomoto N, Moriishi K. Hepatitis B virus efficiently infects non-adherent hepatoma cells via human sodium taurocholate cotransporting polypeptide. Sci Rep. 2015 Nov 23;5:17047. doi: 10.1038/srep17047. PubMed PMID: 26592202; PubMed Central PMCID: PMC4655410. 5: Delebinski CI, Georgi S, Kleinsimon S, Twardziok M, Kopp B, Melzig MF, Seifert G. Analysis of proliferation and apoptotic induction by 20 steroid glycosides in 143B osteosarcoma cells in vitro. Cell Prolif. 2015 Oct;48(5):600-10. doi: 10.1111/cpr.12208. Epub 2015 Aug 24. PubMed PMID: 26300346. 6: Cerella C, Muller F, Gaigneaux A, Radogna F, Viry E, Chateauvieux S, Dicato M, Diederich M. Early downregulation of Mcl-1 regulates apoptosis triggered by cardiac glycoside UNBS1450. Cell Death Dis. 2015 Jun 11;6:e1782. doi: 10.1038/cddis.2015.134. PubMed PMID: 26068790; PubMed Central PMCID: PMC4669823. 7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245. 8: Denicolaï E, Baeza-Kallee N, Tchoghandjian A, Carré M, Colin C, Jiglaire CJ, Mercurio S, Beclin C, Figarella-Branger D. Proscillaridin A is cytotoxic for glioblastoma cell lines and controls tumor xenograft growth in vivo. Oncotarget. 2014 Nov 15;5(21):10934-48. PubMed PMID: 25400117; PubMed Central PMCID: PMC4279420. 9: Gozalpour E, Greupink R, Bilos A, Verweij V, van den Heuvel JJ, Masereeuw R, Russel FG, Koenderink JB. Convallatoxin: a new P-glycoprotein substrate. Eur J Pharmacol. 2014 Dec 5;744:18-27. doi: 10.1016/j.ejphar.2014.09.031. Epub 2014 Sep 28. PubMed PMID: 25264938. 10: Gozalpour E, Greupink R, Wortelboer HM, Bilos A, Schreurs M, Russel FG, Koenderink JB. Interaction of digitalis-like compounds with liver uptake transporters NTCP, OATP1B1, and OATP1B3. Mol Pharm. 2014 Jun 2;11(6):1844-55. doi: 10.1021/mp400699p. Epub 2014 May 6. PubMed PMID: 24754247. 11: El-Seedi HR, Burman R, Mansour A, Turki Z, Boulos L, Gullbo J, Göransson U. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima. J Ethnopharmacol. 2013 Feb 13;145(3):746-57. doi: 10.1016/j.jep.2012.12.007. Epub 2012 Dec 8. PubMed PMID: 23228916. 12: Gozalpour E, Wittgen HG, van den Heuvel JJ, Greupink R, Russel FG, Koenderink JB. Interaction of digitalis-like compounds with p-glycoprotein. Toxicol Sci. 2013 Feb;131(2):502-11. doi: 10.1093/toxsci/kfs307. Epub 2012 Oct 26. PubMed PMID: 23104431. 13: Winnicka K, Bielawska A, Bielawski K. Inhibition of DNA topoisomerases I and II by G3 PAMAM-NH2 dendrimer-modified digoxin and proscillaridin A conjugates in a cell free system. Acta Pol Pharm. 2010 Nov-Dec;67(6):630-4. PubMed PMID: 21229879. 14: Winnicka K, Bielawski K, Bielawska A. Synthesis and cytotoxic activity of G3 PAMAM-NH(2) dendrimer-modified digoxin and proscillaridin A conjugates in breast cancer cells. Pharmacol Rep. 2010 Mar-Apr;62(2):414-23. PubMed PMID: 20508299. 15: Winnicka K, Bielawski K, Bielawska A, Miltyk W. Dual effects of ouabain, digoxin and proscillaridin A on the regulation of apoptosis in human fibroblasts. Nat Prod Res. 2010 Feb;24(3):274-85. doi: 10.1080/14786410902991878. PubMed PMID: 20140806. 16: Felth J, Rickardson L, Rosén J, Wickström M, Fryknäs M, Lindskog M, Bohlin L, Gullbo J. Cytotoxic effects of cardiac glycosides in colon cancer cells, alone and in combination with standard chemotherapeutic drugs. J Nat Prod. 2009 Nov;72(11):1969-74. doi: 10.1021/np900210m. PubMed PMID: 19894733. 17: Zhang H, Qian DZ, Tan YS, Lee K, Gao P, Ren YR, Rey S, Hammers H, Chang D, Pili R, Dang CV, Liu JO, Semenza GL. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth. Proc Natl Acad Sci U S A. 2008 Dec 16;105(50):19579-86. doi: 10.1073/pnas.0809763105. Epub 2008 Nov 19. PubMed PMID: 19020076; PubMed Central PMCID: PMC2604945. 18: Winnicka K, Bielawski K, Bielawska A, Surazyński A. Antiproliferative activity of derivatives of ouabain, digoxin and proscillaridin A in human MCF-7 and MDA-MB-231 breast cancer cells. Biol Pharm Bull. 2008 Jun;31(6):1131-40. PubMed PMID: 18520043. 19: Winnicka K, Bielawski K, Bielawska A, Miltyk W. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells. Arch Pharm Res. 2007 Oct;30(10):1216-24. PubMed PMID: 18038900. 20: Bielawski K, Winnicka K, Bielawska A. Inhibition of DNA topoisomerases I and II, and growth inhibition of breast cancer MCF-7 cells by ouabain, digoxin and proscillaridin A. Biol Pharm Bull. 2006 Jul;29(7):1493-7. PubMed PMID: 16819197. |
PubChem Compound | 222154 |
Last Modified | Aug 15 2023 |
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